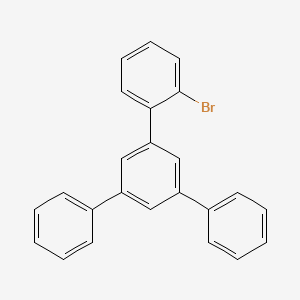
1-(2-bromophenyl)-3,5-diphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is a brominated derivative of terphenyl, a class of aromatic hydrocarbons. This compound is characterized by its three benzene rings connected in a linear arrangement, with a bromine atom and a phenyl group attached to the central benzene ring. The molecular formula of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is C24H17Br, and it has a molecular weight of 385.3 g/mol .
Mecanismo De Acción
Target of Action
This compound is a type of terphenyl, which are often used in organic semiconductor applications . .
Mode of Action
As a terphenyl compound, it may interact with its targets through π-π stacking, a common interaction in organic semiconductors . .
Biochemical Pathways
Given its potential use in organic semiconductors, it may influence electron transport pathways . .
Result of Action
As a potential organic semiconductor, it may influence electron transport and conductivity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- typically involves the bromination of 1,1’:3’,1’'-terphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic structures.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products Formed
Substitution Reactions: Phenyl-substituted derivatives.
Coupling Reactions: Extended aromatic systems.
Oxidation and Reduction: Quinones or cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
1,1’3’,1’‘-Terphenyl,4-bromo-5’-phenyl-: Another brominated terphenyl derivative with similar properties but different substitution pattern.
2-Bromo-5’-phenyl-1,1’3’,1’'-terphenyl: A closely related compound with the bromine atom at a different position.
Uniqueness
1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom and the phenyl group on the central benzene ring can significantly affect the compound’s electronic properties and its suitability for various applications .
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3,5-diphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-14-8-7-13-23(24)22-16-20(18-9-3-1-4-10-18)15-21(17-22)19-11-5-2-6-12-19/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTPJDDVFCPFKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
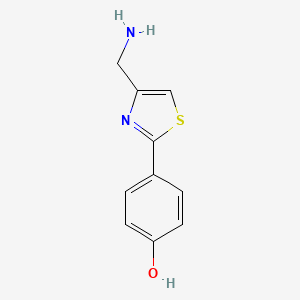
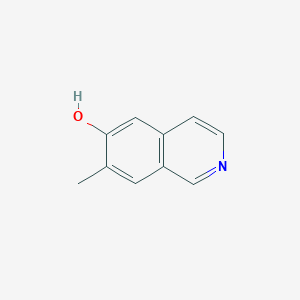
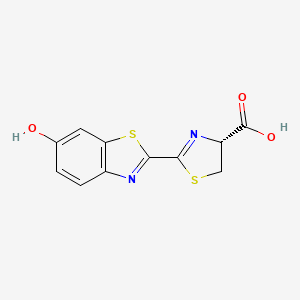
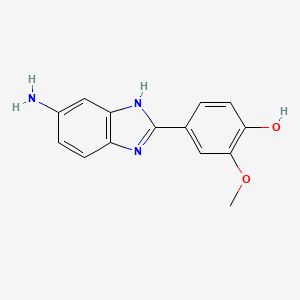
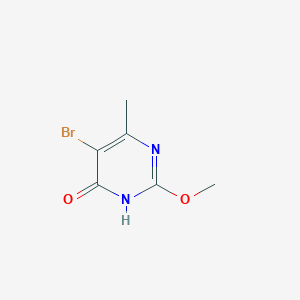
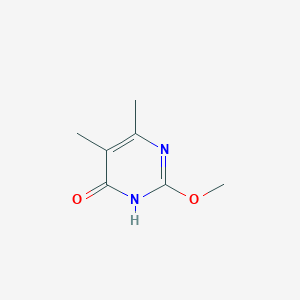
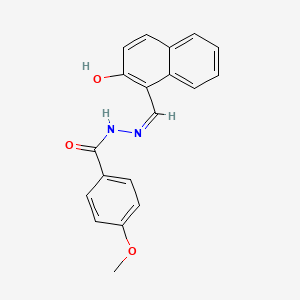
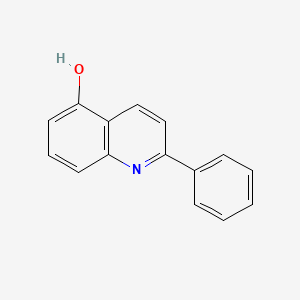
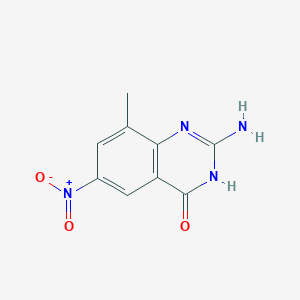
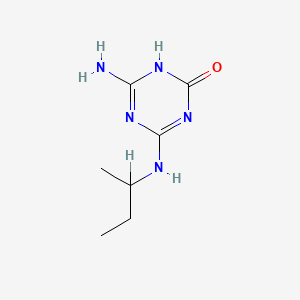
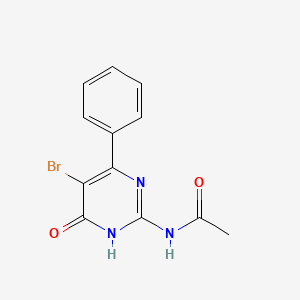
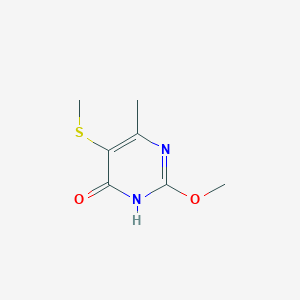
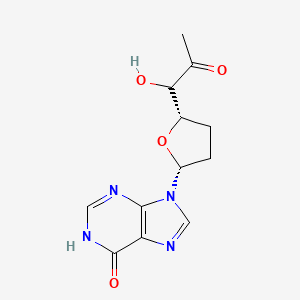
![5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one](/img/structure/B1497306.png)
